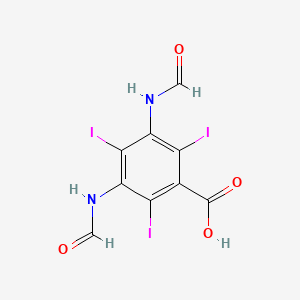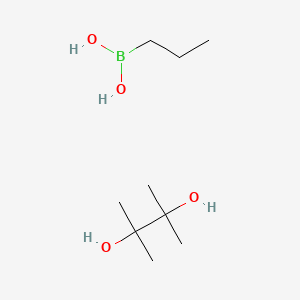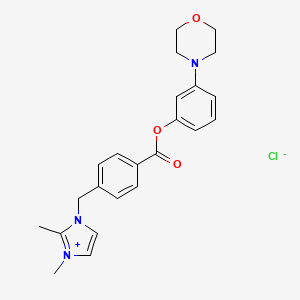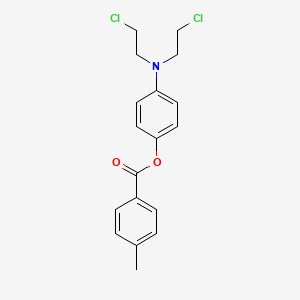
Adenosine 5-Monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5-Monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine . This compound is present in all known forms of life and is involved in the synthesis of RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenosine 5-Monophosphate can be synthesized through various enzymatic and chemical methods. One common method involves the enzymatic phosphorylation of adenosine using adenosine kinase. Another method includes the chemical phosphorylation of adenosine using phosphorus oxychloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast or bacterial cultures that are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine 5-Monophosphate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to adenosine and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate and adenosine triphosphate.
Deamination: this compound can be deaminated to form inosine monophosphate.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes such as nucleotidases.
Phosphorylation: Requires ATP and specific kinases.
Deamination: Catalyzed by the enzyme adenosine deaminase.
Major Products:
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate and adenosine triphosphate.
Deamination: Inosine monophosphate.
Applications De Recherche Scientifique
Adenosine 5-Monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in cellular energy transfer and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and inflammation.
Industry: Used in the production of flavor enhancers and as a supplement in animal feed
Mécanisme D'action
Adenosine 5-Monophosphate exerts its effects through various molecular targets and pathways:
Energy Metabolism: It is involved in the regulation of cellular energy homeostasis by activating AMP-activated protein kinase (AMPK).
Signal Transduction: Acts as a second messenger in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Immune Function: Modulates immune responses by enhancing T-cell maturation and function, and improving natural killer cell activity.
Comparaison Avec Des Composés Similaires
Adenosine 5-Monophosphate is unique compared to other nucleotides due to its specific roles in energy metabolism and signal transduction. Similar compounds include:
Adenosine Diphosphate (ADP): Involved in energy transfer and storage.
Adenosine Triphosphate (ATP): The primary energy carrier in cells.
Inosine Monophosphate (IMP): An intermediate in the synthesis of purine nucleotides
This compound stands out due to its specific involvement in the activation of AMPK and its role as a precursor in the synthesis of other important nucleotides.
Propriétés
Formule moléculaire |
C10H14N5O7P |
|---|---|
Poids moléculaire |
347.22 g/mol |
Nom IUPAC |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10?/m1/s1 |
Clé InChI |
UDMBCSSLTHHNCD-VTHZCTBJSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


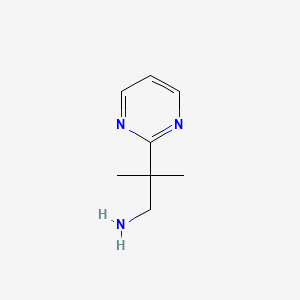
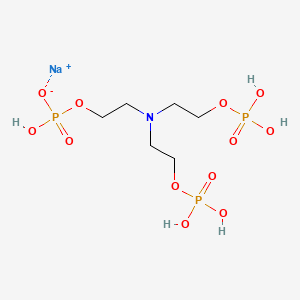
![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
![ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B12820984.png)
![1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820996.png)

![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)


